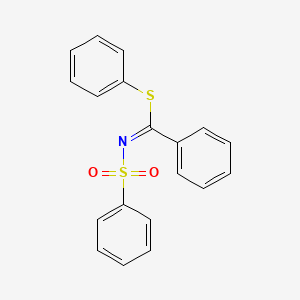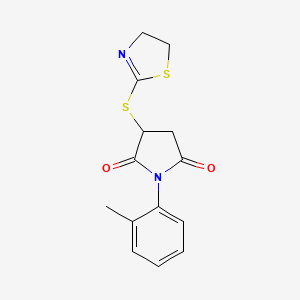![molecular formula C18H25F2N3O3 B5466054 (2S,4S,5R)-5-(2,3-difluorophenyl)-4-[2-(dimethylamino)ethyl-methylcarbamoyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5466054.png)
(2S,4S,5R)-5-(2,3-difluorophenyl)-4-[2-(dimethylamino)ethyl-methylcarbamoyl]-1-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S,5R)-5-(2,3-difluorophenyl)-4-[2-(dimethylamino)ethyl-methylcarbamoyl]-1-methylpyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a difluorophenyl group, a dimethylaminoethyl-methylcarbamoyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-5-(2,3-difluorophenyl)-4-[2-(dimethylamino)ethyl-methylcarbamoyl]-1-methylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Attachment of the Dimethylaminoethyl-Methylcarbamoyl Group: This can be done through a carbamoylation reaction using a suitable carbamoyl chloride.
Introduction of the Carboxylic Acid Group: This step typically involves a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the difluorophenyl group, potentially leading to the formation of mono- or non-fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluorophenyl group, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylaminoethyl group.
Reduction: Mono- or non-fluorinated derivatives of the difluorophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its difluorophenyl group is of particular interest due to its ability to form strong interactions with proteins and enzymes.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of (2S,4S,5R)-5-(2,3-difluorophenyl)-4-[2-(dimethylamino)ethyl-methylcarbamoyl]-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylaminoethyl-methylcarbamoyl group can interact with cellular membranes, affecting their permeability and function. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S,5R)-5-(2,3-difluorophenyl)-4-[2-(dimethylamino)ethyl-methylcarbamoyl]-1-methylpyrrolidine-2-carboxylic acid: This compound is unique due to its specific substitution pattern and the presence of the difluorophenyl group.
(2S,4S,5R)-5-(2,3-difluorophenyl)-4-[2-(dimethylamino)ethyl-carbamoyl]-1-methylpyrrolidine-2-carboxylic acid: Similar structure but lacks the methyl group on the carbamoyl moiety.
(2S,4S,5R)-5-(2,3-difluorophenyl)-4-[2-(dimethylamino)ethyl-methylcarbamoyl]-1-ethylpyrrolidine-2-carboxylic acid: Similar structure but has an ethyl group instead of a methyl group on the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(2S,4S,5R)-5-(2,3-difluorophenyl)-4-[2-(dimethylamino)ethyl-methylcarbamoyl]-1-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2N3O3/c1-21(2)8-9-22(3)17(24)12-10-14(18(25)26)23(4)16(12)11-6-5-7-13(19)15(11)20/h5-7,12,14,16H,8-10H2,1-4H3,(H,25,26)/t12-,14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETOIWMADLKOTA-NOLJZWGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1C2=C(C(=CC=C2)F)F)C(=O)N(C)CCN(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@@H]([C@@H]1C2=C(C(=CC=C2)F)F)C(=O)N(C)CCN(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZOATE](/img/structure/B5465973.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5465985.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5465988.png)
hydrazone](/img/structure/B5465994.png)
![5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5465997.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}cyclopropanamine](/img/structure/B5466015.png)
![N-(5-BROMO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5466018.png)
![1-[3-(2-furyl)-3-phenylpropyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5466023.png)
![5-(3-isopropoxybenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5466027.png)

amine hydrochloride](/img/structure/B5466037.png)

![4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5466062.png)
